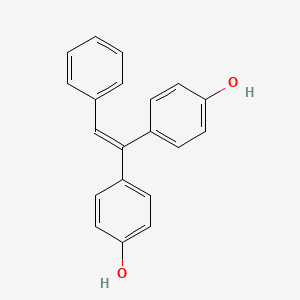
克利尼试剂
描述
Clinitest is a diagnostic reagent tablet primarily used for the detection of reducing sugars in urine. It is a qualitative test that helps in identifying the presence of glucose and other reducing substances, which can be indicative of conditions such as diabetes mellitus. The test is based on the reduction of copper sulfate to cuprous oxide, resulting in a color change that can be visually compared to a color chart.
科学研究应用
Clinitest has a wide range of applications in scientific research, including:
Chemistry: Used for the qualitative analysis of reducing sugars in various samples.
Biology: Helps in the study of metabolic disorders by detecting abnormal levels of reducing sugars in biological fluids.
Medicine: Commonly used in clinical laboratories for the diagnosis and monitoring of diabetes mellitus.
Industry: Utilized in the food and beverage industry to monitor sugar content during production processes.
作用机制
- In the context of COVID-19, Clinitest has been adapted for detecting the nucleocapsid protein antigen from SARS-CoV-2 . This antigen is a key target for identifying active COVID-19 infections.
- Clinitest operates based on lateral flow chromatography. Here’s how it works:
Target of Action
Mode of Action
生化分析
Biochemical Properties
Clinitest plays a crucial role in biochemical reactions by detecting the presence of reducing sugars. The reaction involves the reduction of copper sulfate to cuprous oxide in the presence of reducing sugars, resulting in a color change. The enzymes and proteins that Clinitest interacts with include glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide . This interaction is essential for the accurate measurement of glucose levels in urine.
Cellular Effects
Clinitest affects various types of cells and cellular processes by influencing the detection of glucose levels. It impacts cell function by providing a means to monitor glucose metabolism, which is crucial for maintaining cellular homeostasis. The presence of reducing sugars detected by Clinitest can indicate alterations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Clinitest involves the reduction of copper sulfate to cuprous oxide in the presence of reducing sugars. This reaction is facilitated by the presence of citric acid and sodium carbonate, which provide the necessary acidic environment. The binding interactions with glucose oxidase result in the oxidation of glucose to gluconic acid and hydrogen peroxide, leading to a color change that indicates the presence of reducing sugars .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clinitest change over time due to its stability and degradation. The product is stable when stored in a cool, dry place away from direct heat and sunlight. Over time, the effectiveness of Clinitest may decrease if it absorbs moisture or is exposed to heat. Long-term effects on cellular function observed in in vitro or in vivo studies include consistent detection of glucose levels, which is crucial for monitoring metabolic disorders .
Dosage Effects in Animal Models
The effects of Clinitest vary with different dosages in animal models. At low doses, Clinitest effectively detects reducing sugars without causing adverse effects. At high doses, there may be toxic or adverse effects due to the presence of anhydrous sodium hydroxide, which can cause irritation or damage to tissues. Threshold effects observed in these studies indicate that the optimal dosage is crucial for accurate and safe detection of glucose levels .
Metabolic Pathways
Clinitest is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. This interaction affects metabolic flux and metabolite levels, providing valuable information about glucose metabolism and potential metabolic disorders .
Transport and Distribution
Clinitest is transported and distributed within cells and tissues through diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of Clinitest within cells are influenced by its chemical properties, including its solubility and reactivity with reducing sugars .
Subcellular Localization
The subcellular localization of Clinitest is primarily in the cytoplasm, where it interacts with reducing sugars. The activity and function of Clinitest are influenced by its localization, as it needs to be in close proximity to glucose molecules for accurate detection. Targeting signals and post-translational modifications may direct Clinitest to specific compartments or organelles, enhancing its effectiveness in detecting reducing sugars .
准备方法
Synthetic Routes and Reaction Conditions: Clinitest tablets are prepared by combining several chemical components, including copper sulfate, sodium hydroxide, citric acid, and sodium carbonate. These ingredients are mixed in precise proportions to ensure the correct chemical reactions occur during the test.
Industrial Production Methods: In an industrial setting, the production of Clinitest tablets involves the following steps:
Weighing and Mixing: The raw materials (copper sulfate, sodium hydroxide, citric acid, and sodium carbonate) are accurately weighed and mixed.
Granulation: The mixture is granulated to ensure uniformity and ease of tablet formation.
Compression: The granulated mixture is compressed into tablets using a tablet press.
Packaging: The tablets are packaged in moisture-proof containers to maintain their stability and effectiveness.
化学反应分析
Types of Reactions: Clinitest primarily undergoes reduction reactions. The key reaction involves the reduction of copper sulfate (CuSO₄) to cuprous oxide (Cu₂O) in the presence of reducing sugars.
Common Reagents and Conditions:
Copper Sulfate (CuSO₄): Acts as the oxidizing agent.
Sodium Hydroxide (NaOH): Provides the alkaline medium necessary for the reaction.
Citric Acid: Stabilizes the reaction mixture.
Sodium Carbonate (Na₂CO₃): Facilitates the reaction by providing the necessary carbonate ions.
Major Products Formed: The major product formed during the Clinitest reaction is cuprous oxide (Cu₂O), which precipitates out as a colored compound. The color change ranges from blue (indicating no reducing sugar) to green, yellow, orange, and finally red or brown (indicating high levels of reducing sugar).
相似化合物的比较
- Benedict’s Solution
- Tes-Tape
- Clinistix
属性
IUPAC Name |
copper;disodium;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid;hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.CH2O3.Cu.2Na.H2O4S.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;;;;1-5(2,3)4;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);;;;(H2,1,2,3,4);1H2/q;;+2;2*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWSRIUZIYLCK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10CuNa2O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212467 | |
| Record name | Benedict's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-89-6 | |
| Record name | Clinitest | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benedict's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with copper(2+) sulfate (1:1), sodium hydrogen carbonate and sodium hydroxide (Na(OH)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the principle behind Clinitest's detection of glucose?
A1: Clinitest tablets utilize a chemical reaction known as copper reduction to detect the presence of reducing sugars like glucose in urine. The tablet contains copper sulfate, sodium hydroxide, sodium carbonate, and citric acid. In the presence of heat generated by the reaction of sodium hydroxide with water, reducing sugars present in the urine sample react with copper sulfate (cupric ions, Cu2+) and reduce it to cuprous oxide (Cu+). This reduction causes a color change in the solution, which can be compared to a color chart to estimate the concentration of reducing sugars. []
Q2: What is the significance of sodium hydroxide in Clinitest tablets?
A2: Sodium hydroxide serves a dual purpose in Clinitest tablets. Firstly, it provides the alkaline environment necessary for the reduction of copper sulfate by reducing sugars. Secondly, its exothermic reaction with water generates the heat required to drive the reaction, eliminating the need for external heating. []
Q3: Does Clinitest specifically detect glucose?
A3: While commonly used for glucose detection, Clinitest is not specific to glucose. It detects all reducing sugars, including lactose, galactose, fructose, and pentoses, which can lead to false-positive results. [, , ]
Q4: What are the limitations of Clinitest in urine glucose testing?
A4: Clinitest has several limitations:
- Lack of Specificity: It reacts with all reducing sugars, not just glucose, potentially leading to false positives. This is particularly relevant in infants where lactose may be present in urine. [, , , ]
- Semi-quantitative Nature: It provides only an estimate of sugar concentration, unlike quantitative methods like the glucose oxidase method or hexokinase method, which are more accurate. [, , ]
- Susceptibility to Interferences: Various substances, including certain antibiotics like penicillins and cephalosporins, can interfere with Clinitest results, leading to inaccurate readings. [, , , ]
Q5: How do penicillins interfere with Clinitest results?
A5: Penicillins can interact with the copper reduction reaction in Clinitest, leading to both falsely elevated and falsely decreased readings. This interaction is unpredictable and depends on the concentration of both the penicillin and glucose in the urine sample. [, , ]
Q6: Can ascorbic acid affect Clinitest readings?
A6: While high doses of ascorbic acid (vitamin C) have been suggested to cause false-positive Clinitest results, studies have shown that this effect is minimal, particularly at clinically relevant doses and in the presence of significant glycosuria (glucose in urine). [, ]
Q7: What led to the decline in Clinitest use for urine glucose monitoring?
A7: Several factors contributed to the decline of Clinitest:
- Availability of Glucose-Specific Tests: The introduction of glucose oxidase-based tests like Diastix and Tes-Tape offered a more specific alternative to Clinitest, reducing false positives from other reducing sugars. [, , , ]
- Rise of Self-Monitoring of Blood Glucose: The development of glucometers for self-monitoring of blood glucose provided a more accurate and direct measure of blood sugar levels, becoming the preferred method for diabetes management. [, ]
- Safety Concerns: Accidental ingestion of Clinitest tablets, particularly by children mistaking them for candy, raised concerns due to their caustic nature. [, , , ]
Q8: What are the alternatives to Clinitest for urine glucose testing?
A8: Alternatives to Clinitest include:
- Glucose Oxidase Tests: These tests, like Diastix and Tes-Tape, are specific for glucose and are not affected by other reducing sugars. They offer a more convenient and accurate alternative for qualitative urine glucose testing. [, , , ]
- Quantitative Urine Glucose Tests: Laboratory-based methods like the glucose oxidase method and hexokinase method offer precise quantitative measurements of urine glucose. These methods are more accurate than semi-quantitative tests like Clinitest. [, , ]
Q9: Is Clinitest still relevant in clinical practice?
A9: While its use has declined significantly, Clinitest might still be relevant in specific situations:
- Resource-Limited Settings: In areas where access to glucometers or glucose-specific tests is limited, Clinitest can serve as a cost-effective, albeit less specific, alternative for detecting glycosuria. [, ]
- Confirmation of Other Tests: In cases where other reducing substances are suspected, Clinitest can be used in conjunction with more specific tests to confirm their presence. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




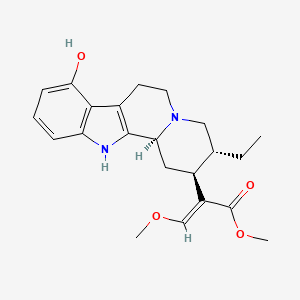

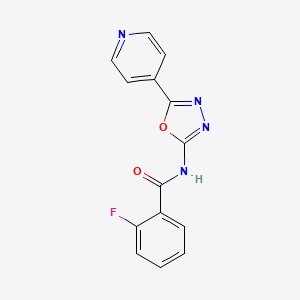

![16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1228830.png)
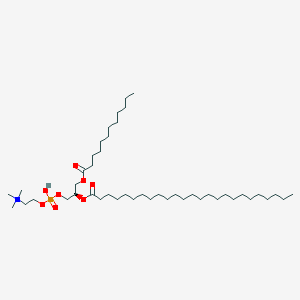

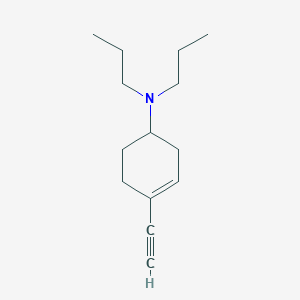
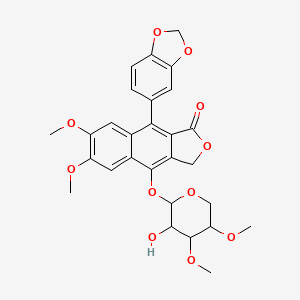
![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)

